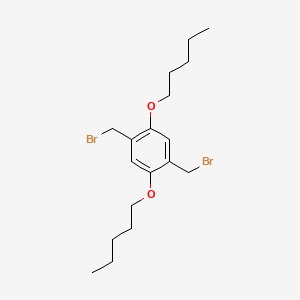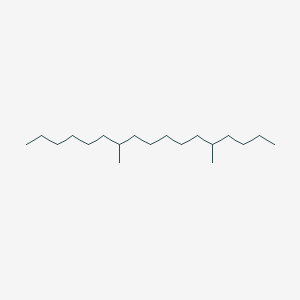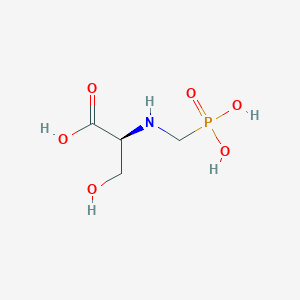
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyano group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate typically begins with the preparation of the key intermediates, such as 4-(1-cyano-3-oxo-3-phenylpropyl)benzoic acid and methyl benzoate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and phenylpropyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is studied for its potential application in the synthesis of agrochemical agents, such as herbicides and insecticides.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.
Mechanistic Insights:
Electrophilic and Nucleophilic Interactions: The compound’s functional groups, such as the cyano and ester groups, participate in electrophilic and nucleophilic interactions, influencing its reactivity and biological activity.
Resonance Stabilization: The presence of aromatic rings and conjugated systems contributes to the compound’s stability and reactivity through resonance effects.
Comparison with Similar Compounds
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: Similar compounds include other benzoate esters with different substituents, such as Methyl 4-(1-cyano-3-oxo-3-methylpropyl)benzoate and Methyl 4-(1-cyano-3-oxo-3-ethylpropyl)benzoate.
Uniqueness:
Functional Group Diversity:
Stability and Reactivity: The compound’s stability and reactivity are influenced by the resonance stabilization provided by the aromatic rings and conjugated systems, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
188676-38-2 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate |
InChI |
InChI=1S/C18H15NO3/c1-22-18(21)15-9-7-13(8-10-15)16(12-19)11-17(20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI Key |
UJHNNHKQWFTNPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
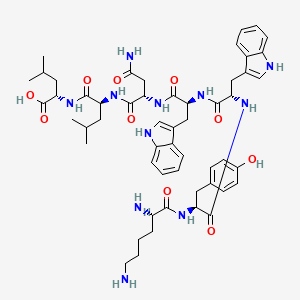
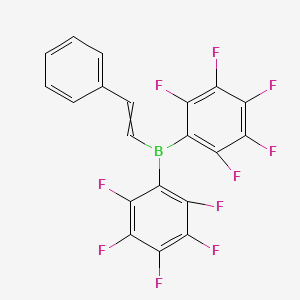
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
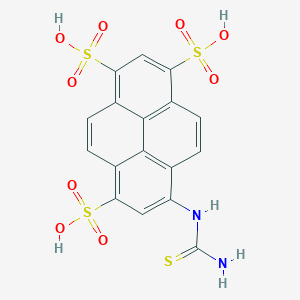
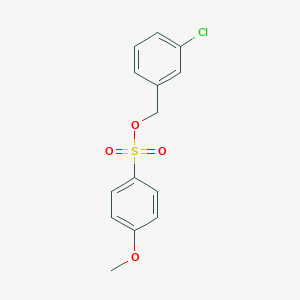

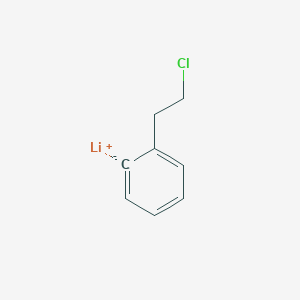
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

